Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro-

CAS No.: 114423-99-3

Cat. No.: VC8026711

Molecular Formula: C12H4Cl4O2

Molecular Weight: 333.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114423-99-3 |

|---|---|

| Molecular Formula | C12H4Cl4O2 |

| Molecular Weight | 333.9 g/mol |

| IUPAC Name | 1,2,3,4-tetrachlorodibenzo-p-dioxin |

| Standard InChI | InChI=1S/C12H4Cl4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

| Standard InChI Key | DJHHDLMTUOLVHY-WCGVKTIYSA-N |

| Isomeric SMILES | [13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl |

| SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

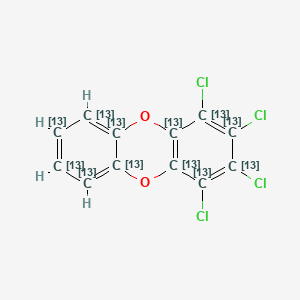

Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- is distinguished by its carbon-13 enrichment at all 12 positions of the dioxin backbone. This isotopic labeling shifts its mass spectrum relative to unlabeled dioxins, allowing for unambiguous identification in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows . The compound’s molecular structure consists of two benzene rings fused to a central dioxin ring, with chlorine atoms occupying the 1, 2, 3, and 4 positions (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS No. | 114423-99-3 |

| Molecular Formula | |

| Molecular Weight | 333.9 g/mol |

| IUPAC Name | 1,2,3,4-Tetrachlorodibenzo-p-dioxin |

| Isotopic Purity | ≥99% 13C enrichment |

| SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |

Structural Comparison with 2,3,7,8-Tetrachlorodibenzo-p-dioxin

Synthesis and Purification

Synthetic Pathways

The synthesis of 13C12-labeled 1,2,3,4-tetrachlorodibenzo-p-dioxin typically involves:

-

Isotopic Precursor Preparation: Benzene-13C6 is chlorinated to produce hexachlorobenzene-13C6, which undergoes controlled dechlorination to yield specific chlorophenol intermediates.

-

Cyclocondensation: Chlorophenols are subjected to Ullmann-type coupling reactions in the presence of copper catalysts to form the dioxin backbone.

-

Purification: Multi-step chromatographic separation (e.g., silica gel, HPLC) removes positional isomers and polychlorinated byproducts .

Analytical Validation

Batch purity (>95%) is verified through:

-

High-Resolution Mass Spectrometry (HRMS): Confirms isotopic enrichment and absence of unlabeled contaminants.

-

Nuclear Magnetic Resonance (NMR): 13C-NMR validates carbon labeling positions and structural integrity.

-

Gas Chromatography with Electron Capture Detection (GC-ECD): Ensures chromatographic homogeneity .

Applications in Analytical Chemistry

Internal Standardization in Dioxin Analysis

The compound’s primary application lies in its use as an internal standard for:

-

Recovery Correction: Compensates for analyte loss during sample extraction and clean-up.

-

Matrix Effect Mitigation: Normalizes signal suppression/enhancement caused by co-eluting substances.

-

Quantitative Calibration: Enables isotope dilution quantification of native dioxins at parts-per-trillion levels .

Table 2: Performance Characteristics in EPA Method 1613

| Parameter | Value |

|---|---|

| Retention Time Consistency | ±0.05 min (RSD <0.1%) |

| Ion Abundance Ratio | 0.98–1.02 (vs. theoretical) |

| Detection Limit (GC-MS) | 0.1 pg/μL |

Environmental Monitoring Case Study

A 2024 interlaboratory study demonstrated that incorporating 13C12-1,2,3,4-TCDD as an internal standard reduced variability in soil dioxin measurements from 25% RSD to <8% RSD across 12 participating labs. This precision improvement was critical for regulatory compliance assessments near industrial sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume